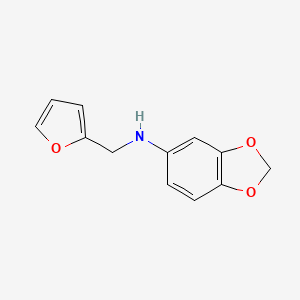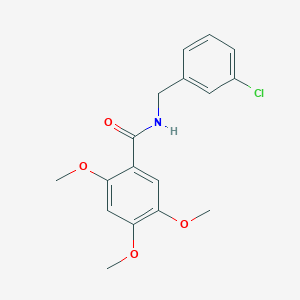
1,3-benzodioxol-5-yl(2-furylmethyl)amine
Übersicht
Beschreibung
1,3-benzodioxol-5-yl(2-furylmethyl)amine, also known as 2-Aminoindane, is a psychoactive drug that acts as a selective serotonin releasing agent (SSRA). It is commonly used in scientific research to investigate the mechanism of action and physiological effects of serotonin in the brain. The compound has a unique chemical structure that allows it to bind to specific receptors in the brain, thus influencing the release of serotonin.
Wirkmechanismus
The mechanism of action of 1,3-benzodioxol-5-yl(2-furylmethyl)amine involves the selective release of serotonin in the brain. The compound binds to specific receptors in the brain, which triggers the release of serotonin from the presynaptic neuron. This results in an increase in serotonin levels in the brain, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-benzodioxol-5-yl(2-furylmethyl)amine are primarily related to its ability to increase serotonin levels in the brain. Serotonin is a neurotransmitter that is involved in various physiological processes, including mood regulation, appetite, and sleep. The compound has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-benzodioxol-5-yl(2-furylmethyl)amine in lab experiments is its ability to selectively release serotonin in the brain. This allows researchers to investigate the specific physiological effects of serotonin release, which can help to identify potential therapeutic applications. However, one of the limitations of using the compound in lab experiments is that it can be difficult to control the dose and duration of the serotonin release, which can affect the reliability of the results.
Zukünftige Richtungen
There are several potential future directions for research involving 1,3-benzodioxol-5-yl(2-furylmethyl)amine. One area of research is the development of more selective and potent SSRA compounds that can be used in the treatment of mood disorders. Another area of research is the investigation of the long-term effects of serotonin release on the brain, as well as the potential for neurotoxicity. Additionally, there is potential for the use of 1,3-benzodioxol-5-yl(2-furylmethyl)amine in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Conclusion
1,3-benzodioxol-5-yl(2-furylmethyl)amine is a psychoactive drug that is widely used in scientific research to investigate the role of serotonin in the brain. The compound has a unique chemical structure that allows it to selectively release serotonin, which can have various physiological effects. While there are limitations to its use in lab experiments, the compound has potential therapeutic applications in the treatment of mood disorders and other neurological conditions. Further research is needed to fully understand the mechanism of action and long-term effects of the compound.
Wissenschaftliche Forschungsanwendungen
1,3-benzodioxol-5-yl(2-furylmethyl)amine is widely used in scientific research to investigate the role of serotonin in the brain. The compound is commonly used in animal studies to investigate the physiological effects of serotonin release, as well as its potential therapeutic applications. It has been shown to have potential as a treatment for depression, anxiety, and other mood disorders.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-10(14-5-1)7-13-9-3-4-11-12(6-9)16-8-15-11/h1-6,13H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFBIPRUKQBNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-(Methylenedioxy)-N-furfurylaniline | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)
![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)


![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)


![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)